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Compound of Interest

Compound Name: Dasatinib intermediate-1

Cat. No.: B023545

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of
Dasatinib intermediate-1, chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-
methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, in the field of medicinal chemistry. This key
synthetic precursor to the potent tyrosine kinase inhibitor Dasatinib also serves as a versatile
scaffold for the development of novel kinase inhibitors with altered target specificities and
improved therapeutic profiles.

Introduction to Dasatinib Intermediate-1

Dasatinib intermediate-1 is a pivotal building block in the synthesis of Dasatinib, a multi-
targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and
Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its core structure, a
2-aminothiazole moiety, is a well-established pharmacophore in medicinal chemistry, known for
its ability to interact with the ATP-binding site of various kinases.[2] The inherent reactivity of
the chlorine atom on the pyrimidine ring allows for facile nucleophilic substitution, making it an
ideal starting point for the synthesis of a diverse library of Dasatinib analogs.

Application: Development of Novel Kinase Inhibitors

Dasatinib intermediate-1 has been successfully utilized as a scaffold to generate novel kinase
inhibitors with therapeutic potential beyond the original targets of Dasatinib. A notable
application is the development of potent inhibitors of Discoidin Domain Receptors 1 and 2
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(DDR1 and DDR2), which are collagen-activated receptor tyrosine kinases implicated in cancer
progression, fibrosis, and inflammation.[3][4]

Synthesis of DDR1 and DDR2 Inhibitors

A series of novel Dasatinib analogs were synthesized by replacing the hydroxyethylpiperazine
moiety of Dasatinib with various substituted piperazines and other cyclic amines, starting from
a precursor to Dasatinib intermediate-1. The general synthetic approach involves the
nucleophilic substitution of the chlorine atom on the pyrimidine ring of an intermediate closely
related to Dasatinib intermediate-1.

Experimental Workflow for the Synthesis of Dasatinib Analogs
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Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors from
Dasatinib intermediate-1.

Quantitative Data: Inhibition of DDR1, DDR2, and K562
Cell Proliferation

The following table summarizes the in vitro biological activities of a selection of synthesized
Dasatinib analogs. The data highlights the potential for developing potent and selective kinase
inhibitors by modifying the Dasatinib scaffold.

R Grou
-p . DDR1 ICso (nM) DDR2 ICso (nM) K562 ICso0 (nM)
Compound ID (Substitution
: . [3] [3] [3]

on Piperazine)
Dasatinib -CH2CH20H 25+0.3 1.7+0.2 0.6+0.1
3a H 103+15 89+11 1.5+0.2
3b -CHs 51+0.7 42+05 09+0.1
3 4-Fluorophenyl 2.26 +0.46 7.04 £2.90 0.125 + 0.017
3k 4-Chlorophenyl 3.1+04 58+0.7 0.4 £0.05
3l 4-Bromophenyl 28+0.3 49+0.6 0.3+£0.04
3m 4-Methylphenyl 45+0.6 6.1+0.8 0.7 £0.09

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Dasatinib analogs

based on published literature. Researchers should adapt these protocols based on the specific

substrate and desired product.

General Procedure for the Synthesis of Dasatinib
Analogs via Nucleophilic Aromatic Substitution

Materials:
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N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-
carboxamide (Dasatinib intermediate-1)

Substituted amine (e.g., substituted piperazine, 2-5 equivalents)

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-5 equivalents)
Inert atmosphere (Nitrogen or Argon)

Procedure:

To a solution of Dasatinib intermediate-1 (1 equivalent) in anhydrous DMF under an inert
atmosphere, add the desired substituted amine (2-5 equivalents).

Add DIPEA (2-5 equivalents) to the reaction mixture.
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g.,
ethyl acetate, dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of methanol in dichloromethane) to afford the desired Dasatinib
analog.

Characterize the final product by *H NMR, 3C NMR, and high-resolution mass spectrometry
(HRMS).
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Signaling Pathways

Dasatinib and its analogs exert their therapeutic effects by inhibiting key signaling pathways
involved in cell proliferation, survival, and migration. The development of derivatives targeting
DDR1 and DDR2 expands the therapeutic potential to cancers and other diseases where these
kinases are dysregulated.

DDR1 and DDR2 Signaling Pathway

DDR1 and DDR?2 are activated by binding to collagen, leading to receptor dimerization and
autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a
downstream signaling cascade involving various adaptor proteins and effector enzymes,
ultimately regulating cellular processes such as proliferation, migration, and extracellular matrix
remodeling.[4][5]

DDR1/DDR2 Signaling Pathway Diagram
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Caption: A simplified representation of the DDR1 and DDR2 signaling pathways, which are key
targets for novel Dasatinib analogs.

Conclusion

Dasatinib intermediate-1 is a valuable and versatile platform in medicinal chemistry for the
rational design and synthesis of novel kinase inhibitors. By leveraging the established 2-
aminothiazole core and the reactive chloropyrimidine handle, researchers can efficiently
generate libraries of Dasatinib analogs with tailored selectivity profiles against a range of
kinase targets implicated in various diseases. The successful development of potent DDR1 and
DDRZ2 inhibitors from this scaffold underscores its potential for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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